![molecular formula C10H21NO B1278493 4-Piperidinemethanol, 1-butyl- CAS No. 148703-15-5](/img/structure/B1278493.png)
4-Piperidinemethanol, 1-butyl-
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives is a common theme across the papers. For instance, the synthesis of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with various substitutions on the piperidine ring has been reported to yield compounds with neuroleptic activity . Another study describes the synthesis of 1,3-diphenyl-1-butanone derivatives and their rearranged products when reacted with piperidine derivatives . Additionally, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process starting from piperidin-4-ylmethanol . An efficient and practical asymmetric synthesis of a piperidine dicarboxylate, a useful intermediate for nociceptin antagonists, has also been developed .
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been analyzed using various spectroscopic techniques. The vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were recorded and computed using HF and DFT methods, with the geometrical parameters being in agreement with XRD data . The spatial structures of geometric isomers of some 4-substituted piperidines were determined by IR and PMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by their molecular structure. The negative electrostatic potential regions of 2,2-diphenyl-4-(piperidin-1-yl)butanamide suggest possible sites for electrophilic attack, while the positive regions indicate potential sites for nucleophilic attack . The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, showcases the chemical versatility of piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and the nature of substituents on the piperidine ring. The HOMO and LUMO energies, as well as the natural bond orbital analysis, provide insights into the stability and charge transfer within the molecule . The molecular docking study of 2,2-diphenyl-4-(piperidin-1-yl)butanamide predicts antidyskinetic activity, indicating the potential pharmacological properties of these compounds .
Scientific Research Applications
Gastric Antisecretory Agents : Some derivatives of piperidinemethanol, like 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, are potent gastric antisecretory agents. These compounds have been studied for their potential in treating peptic ulcer disease without anticholinergic activity (Scott et al., 1983).
Calcium Channel Ligands : Research has shown that certain stereoisomers of piperidinemethanol derivatives have a strong affinity for calcium channels, which is significant for understanding their action mechanism in pharmaceutical applications (Zhang et al., 1992).
Aromatase Inhibitors : Piperidinemethanol derivatives have been synthesized and evaluated for their ability to inhibit estrogen biosynthesis, with implications for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Ion Exchange Membranes : Poly(arylene piperidinium) compounds, a class of materials derived from piperidinemethanol, have been studied for their application in anion exchange membranes for alkaline fuel cells. They exhibit excellent alkaline stability and conductivity (Olsson et al., 2018).
Solid-Phase Synthesis : Piperidin-4-one derivatives, which can be derived from piperidinemethanol, have been used in solid-phase synthesis for the efficient construction of various substituted molecules, demonstrating the versatility of piperidinemethanol in synthetic chemistry (Barco et al., 1998).
pH-Sensitive Polymers : Piperidinemethanol derivatives have been utilized in the synthesis of pH-sensitive and biodegradable polymers, poly(β-amino esters), which hold potential for drug carrier applications (Kim et al., 2005).
Safety and Hazards
4-Piperidinemethanol, 1-butyl- is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that the compound is a cyclic secondary amine . Secondary amines can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. The exact nature of these interactions and the resulting changes would depend on the specific targets, which are currently unknown for this compound.
properties
IUPAC Name |
(1-butylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h10,12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJOIIUQZHTVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437132 | |
Record name | 4-Piperidinemethanol, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148703-15-5 | |
Record name | 1-Butyl-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148703-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanol, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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